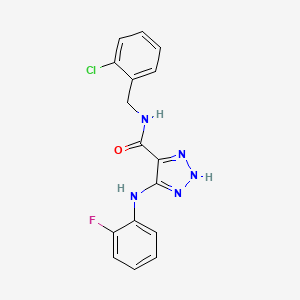![molecular formula C27H52N2O9Si B14110313 (4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{[3-(triethoxysilyl)propyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14110313.png)
(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{[3-(triethoxysilyl)propyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG3-triethoxysilane is a compound that combines a trans-cyclooctene (TCO) group with a polyethylene glycol (PEG) chain and a triethoxysilane moiety. This compound is primarily used in bio-conjugation and surface modification applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG3-triethoxysilane typically involves the conjugation of a TCO group to a PEG chain, followed by the attachment of a triethoxysilane moiety. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silane group .
Industrial Production Methods
Industrial production of TCO-PEG3-triethoxysilane involves large-scale synthesis using automated reactors. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG3-triethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: The triethoxysilane moiety can hydrolyze in the presence of water to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Bioorthogonal Reactions: The TCO group can react with tetrazine-containing compounds via inverse-electron demand Diels-Alder cycloaddition.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Bioorthogonal Reactions: Tetrazine derivatives under mild conditions.
Major Products
Hydrolysis and Condensation: Siloxane networks.
Bioorthogonal Reactions: Stable covalent adducts with tetrazines.
Scientific Research Applications
TCO-PEG3-triethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and materials.
Biology: Employed in the modification of biomolecules for imaging and therapeutic purposes.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry: Applied in surface modification of materials to improve their properties such as adhesion, wettability, and biocompatibility
Mechanism of Action
The mechanism of action of TCO-PEG3-triethoxysilane involves its ability to form stable covalent bonds with other molecules. The TCO group reacts with tetrazine-containing compounds through a bioorthogonal reaction, forming a stable adduct. The triethoxysilane moiety can hydrolyze and condense to form siloxane bonds, which are crucial for surface modification applications .
Comparison with Similar Compounds
Similar Compounds
TCO-PEG3-amide-C3-triethoxysilane: Similar structure but with an amide linkage.
Silane PEG linkers: General class of compounds with PEG chains and silane groups.
Uniqueness
TCO-PEG3-triethoxysilane is unique due to its combination of a TCO group, PEG chain, and triethoxysilane moiety. This combination allows it to participate in bioorthogonal reactions and surface modifications, making it highly versatile for various applications .
Properties
Molecular Formula |
C27H52N2O9Si |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
cyclooct-4-en-1-yl N-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H52N2O9Si/c1-4-35-39(36-5-2,37-6-3)24-12-16-28-26(30)15-18-32-20-22-34-23-21-33-19-17-29-27(31)38-25-13-10-8-7-9-11-14-25/h7-8,25H,4-6,9-24H2,1-3H3,(H,28,30)(H,29,31) |
InChI Key |
ZXQAFZQBZKLJGI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCNC(=O)OC1CCCC=CCC1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110230.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110237.png)
![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14110248.png)
![1-(4-tert-butylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110253.png)
![2-(4-fluorophenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110255.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14110267.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B14110272.png)
![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B14110280.png)
![(2,7,9,10,13-Pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B14110281.png)

![methyl 2-(8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14110289.png)
![N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14110296.png)
![7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110298.png)
